molecular formula C7H11BrO3 B8559297 Methyl 4-bromo-2-methyl-3-oxopentanoate CAS No. 95604-09-4

Methyl 4-bromo-2-methyl-3-oxopentanoate

Cat. No.: B8559297
CAS No.: 95604-09-4
M. Wt: 223.06 g/mol
InChI Key: NNNIXHQGXKTRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-methyl-3-oxopentanoate is a brominated keto-ester with the molecular formula C₇H₁₁BrO₃ and a molecular weight of 235.07 g/mol. Its structure features a methyl ester group, a ketone at position 3, a bromine atom at position 4, and a methyl substituent at position 2 on the pentanoate backbone (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis due to its reactive functional groups, which enable participation in nucleophilic substitutions, condensations, and cyclization reactions .

Properties

CAS No.

95604-09-4

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

methyl 4-bromo-2-methyl-3-oxopentanoate

InChI

InChI=1S/C7H11BrO3/c1-4(7(10)11-3)6(9)5(2)8/h4-5H,1-3H3

InChI Key

NNNIXHQGXKTRNT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C)Br)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Ester Variations

Ethyl 4-Bromo-2-Methyl-3-Oxopentanoate
  • Molecular Formula : C₈H₁₃BrO₃
  • Molecular Weight : 249.10 g/mol
  • This variant may exhibit slower hydrolysis rates due to steric hindrance .
Methyl 2-Benzoylamino-3-Oxobutanoate
  • Molecular Formula: C₁₂H₁₃NO₄
  • Molecular Weight : 247.24 g/mol
  • Key Differences: The benzoylamino group at position 2 introduces aromaticity and hydrogen-bonding capacity, enhancing stability in polar solvents. This compound is used in heterocyclic synthesis (e.g., pyrimidines) via condensation reactions, unlike the brominated pentanoate, which is more suited for electrophilic substitutions .

Brominated Ketones

2-Bromo-4'-Methoxyacetophenone
  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : 245.07 g/mol
  • Key Differences: This aromatic bromoketone lacks an ester group but shares a reactive bromine atom. Its planar aromatic ring facilitates conjugation, making it more reactive in Ullmann or Suzuki couplings compared to the aliphatic bromine in methyl 4-bromo-2-methyl-3-oxopentanoate .

Methyl Esters with Complex Substituents

Sandaracopimaric Acid Methyl Ester
  • Molecular Formula : C₂₁H₃₂O₂
  • Molecular Weight : 316.48 g/mol
  • Key Differences: A diterpenoid methyl ester with a fused tricyclic structure, this compound exhibits significantly higher thermal stability due to its rigid skeleton. It is primarily used in resin chemistry, contrasting with the synthetic utility of this compound in small-molecule drug synthesis .

Functional Group Reactivity

  • Bromine Reactivity: The bromine in this compound is positioned β to the ketone, enabling elimination reactions to form α,β-unsaturated ketones. In contrast, bromine in 2-bromo-4'-methoxyacetophenone participates in aromatic electrophilic substitutions .
  • Ketone Utility: The 3-oxo group in the pentanoate facilitates keto-enol tautomerism, enabling aldol condensations. This reactivity is absent in non-ketonic esters like sandaracopimaric acid methyl ester .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₇H₁₁BrO₃ 235.07 Bromine, ketone, methyl ester Pharmaceutical intermediates
Ethyl 4-bromo-2-methyl-3-oxopentanoate C₈H₁₃BrO₃ 249.10 Bromine, ketone, ethyl ester Organic synthesis
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 247.24 Benzoylamino, ketone, methyl ester Heterocyclic synthesis
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 245.07 Bromine, ketone, methoxy Cross-coupling reactions
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ 316.48 Diterpenoid, methyl ester Resin production

Research Findings and Implications

  • Synthetic Utility: this compound’s bromine and ketone groups make it a versatile precursor for synthesizing β-keto acids, γ-lactones, and substituted pyridines. Its ethyl ester analogue () is less reactive in aqueous conditions due to increased hydrophobicity .
  • Analytical Methods: Gas chromatography (GC) and NMR spectroscopy (as seen in methyl shikimate analysis, ) are critical for characterizing such compounds, though the bromine atom in this compound may complicate GC retention times .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.